molecular formula C10H14Cl2F3N3 B8178700 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride

Cat. No. B8178700
M. Wt: 304.14 g/mol
InChI Key: ZETTYZNDGQAYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl2F3N3 and its molecular weight is 304.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3.2ClH/c11-10(12,13)8-2-1-3-15-9(8)16-6-4-14-5-7-16;;/h1-3,14H,4-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETTYZNDGQAYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride

Synthesis routes and methods

Procedure details

2-Chloro-3-(trifluoromethyl)pyridine (1.07 g) and tert-butyl piperazine-1-carboxylate (1.0 g) was dissolved in DMF (10 ml), and K2CO3 (3.0 g) was added thereto, followed by stirring at 80° C. overnight. The reaction mixture was concentrated under reduced pressure, and then a saturated aqueous sodium hydrogen carbonate solution was added thereto, followed by extraction with CHCl3. The organic layer was dried over Na2SO4 and the solvent was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/EtOAc). The product was dissolved in MeOH (16 ml), and 4 M hydrogen chloride/EtOAc (8 ml) was added thereto, followed by stirring at room temperature overnight. The reaction mixture was concentrated under reduced pressure, then EtOAc was added thereto, and the solid was collected by filtration to obtain 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride (858 mg).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two

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